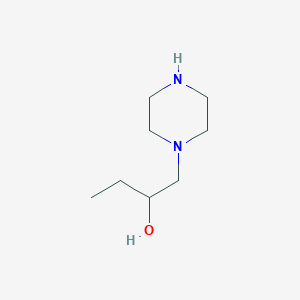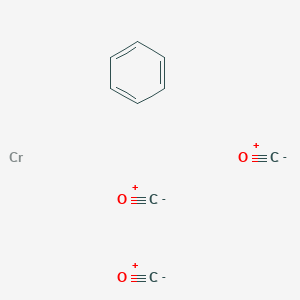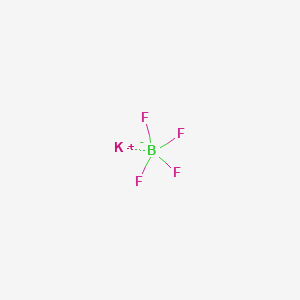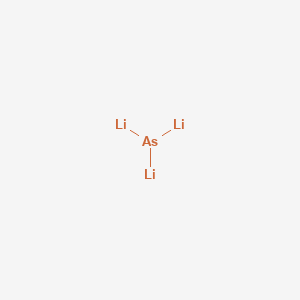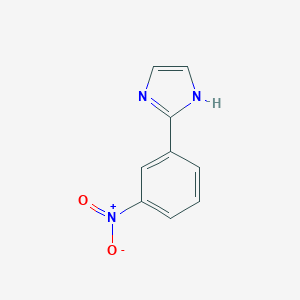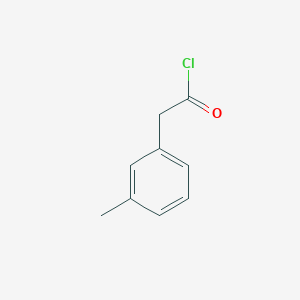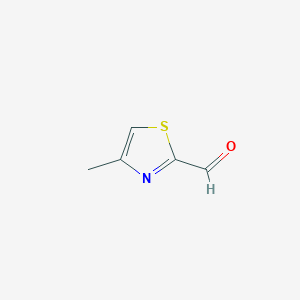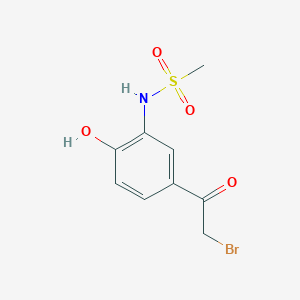
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide
描述
Synthesis Analysis
One approach to synthesizing related compounds involves the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, leading to 1-methylsulfonyl-indoles with various functional groups in a single step (Sakamoto et al., 1988). Additionally, methanesulfonamide derivatives and their metal complexes have been synthesized and characterized, underscoring the versatility of methanesulfonamide-based compounds in forming complexes with significant properties (Özdemir et al., 2009).
Molecular Structure Analysis
Quantum-chemical calculations offer insights into the optimized state, free energy, and molecular orbitals involved in spectrum formation of N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide compounds, demonstrating their antioxidant activity (Xue et al., 2022). The crystal structure of related compounds provides valuable information on intermolecular interactions and structural determinants of reactivity and stability.
Chemical Reactions and Properties
Methanesulfonamide and its derivatives participate in various chemical reactions, including Pd-catalyzed N-arylation, highlighting its role in synthesizing complex organic molecules while avoiding potentially genotoxic reagents (Rosen et al., 2011). These reactions underline the compound's utility in organic synthesis, offering pathways to diverse molecular architectures.
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. For instance, the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, reveals strong intermolecular hydrogen bonding, predicting its application in fluoro-containing materials (Li et al., 2015).
科学研究应用
Quantum-Chemical Calculations
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide and its derivatives have been the subject of quantum-chemical calculations. These calculations aim to determine the optimized state of the compounds, predict their free energy, and identify the molecular orbitals involved in spectrum formation (Yuan Xue et al., 2022).
Synthesis and Characterization
The compound has been used in the synthesis of various derivatives. For instance, its reaction with terminal acetylenes in the presence of specific catalysts leads to the formation of 1-methylsulfonyl-indoles with diverse functional groups, showcasing its versatility in synthetic chemistry (T. Sakamoto et al., 1988).
Antibacterial Activity
Some derivatives of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide have been synthesized and tested for their antibacterial activity. These studies are crucial in identifying new compounds with potential medical applications (Ü. Özdemir et al., 2009).
Chemical Synthesis Improvements
Research has also focused on improving synthesis methods involving methanesulfonamides. This includes developing more efficient and safer synthetic routes, which is important for reducing potential genotoxic impurities (Brandon R. Rosen et al., 2011).
Proton-Donating Abilities
Studies on the proton-donating abilities of related methanesulfonamides provide insight into their chemical behavior and potential applications in different chemical reactions (L. Oznobikhina et al., 2009).
Structural Analysis
There is significant research focused on the structural characterization of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide derivatives. This includes studies using various analytical techniques like NMR, LC-MS, and X-ray diffraction to understand the compound's structure and properties (M. Mphahlele et al., 2021).
Chemoselective Reagents
Research has also been conducted on developing N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective reagents. This research is significant for the field of organic chemistry and drug development (K. Kondo et al., 2000).
属性
IUPAC Name |
N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQBFBEBZJFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597815 | |
| Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
14347-24-1 | |
| Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14347-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

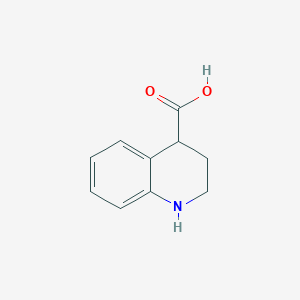
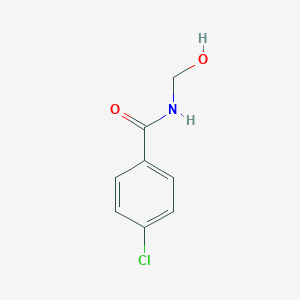
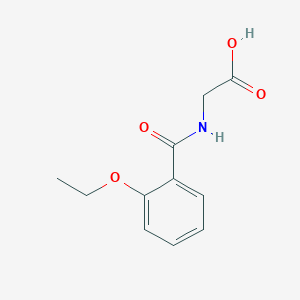
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)


